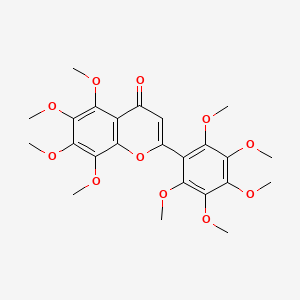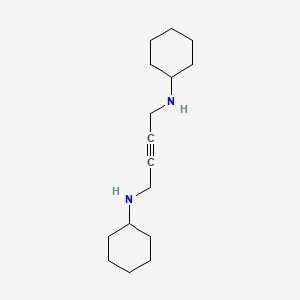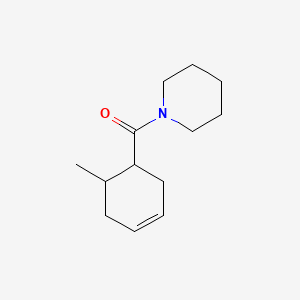![molecular formula C22H32N2 B14454602 9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) CAS No. 73321-08-1](/img/structure/B14454602.png)
9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(1,4-Phenylene)bis(9-azabicyclo[331]nonane) is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For instance, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions to maximize yield and purity, as well as scaling up the process to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using appropriate reducing agents to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can yield amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds . The specific molecular targets and pathways depend on the context of its application, such as in catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:
Uniqueness
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) is unique due to its specific bicyclic structure and the presence of a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
73321-08-1 |
|---|---|
Molekularformel |
C22H32N2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
9-[4-(9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H32N2/c1-5-17-7-2-8-18(6-1)23(17)21-13-15-22(16-14-21)24-19-9-3-10-20(24)12-4-11-19/h13-20H,1-12H2 |
InChI-Schlüssel |
HAOAUHJDTAPNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


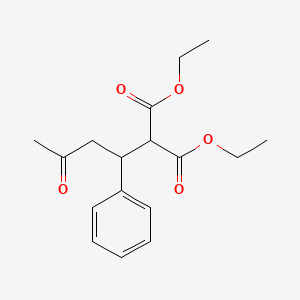
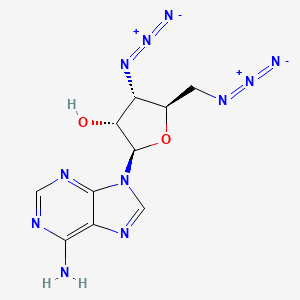
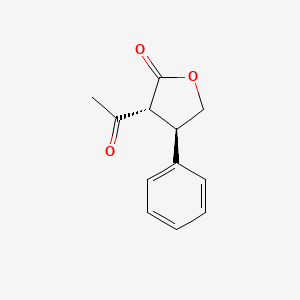
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
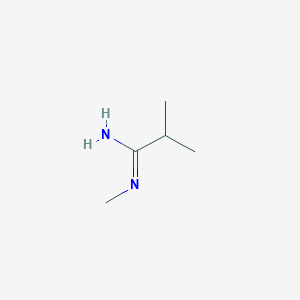

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)



